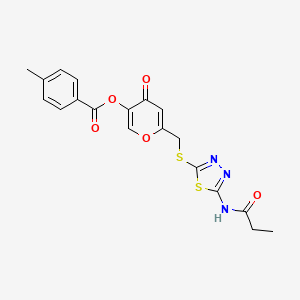
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule that exhibits a unique combination of structural features, including a pyran ring and a thiadiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The molecular formula of the compound is C18H18N4O5S, with a molecular weight of approximately 414.48 g/mol. Its structure includes:
- Pyran Ring : Known for its role in various biological activities.
- Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Benzoate Group : Contributes to diverse biological effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the compound , exhibit notable antimicrobial properties. The thiadiazole ring enhances interaction with bacterial enzymes, leading to effective inhibition of microbial growth. Studies have shown that similar compounds demonstrate broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Antitumor Activity
Preliminary investigations suggest that the compound may possess antitumor properties. The presence of the pyran and thiadiazole structures has been linked to cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in tumor cells .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .
Understanding the mechanism of action for this compound involves examining its interactions with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or tumor growth.
- Receptor Binding : It may interact with receptors involved in inflammatory responses or cancer progression.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Demonstrated broad-spectrum antimicrobial activity against E. coli and Staphylococcus aureus. | |
| Showed significant cytotoxic effects on human cancer cell lines (e.g., MCF7). | |
| Reported anti-inflammatory effects in animal models of arthritis. |
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERBKFZUOAIPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














